molecular formula C23H25N3O7 B13140089 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine CAS No. 830321-63-6

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine

Cat. No.: B13140089
CAS No.: 830321-63-6
M. Wt: 455.5 g/mol
InChI Key: JQLLJQOABCECQW-ASSNKEHSSA-N
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Description

(S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, a hydroxyethyl group, and a trioxo-oxa-triazadodecan backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may include the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino groups and subsequent coupling reactions to form the desired peptide chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of coupling and deprotection, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the trioxo groups would produce hydroxyl derivatives .

Scientific Research Applications

(S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can enhance the compound’s binding affinity to these targets, while the hydroxyethyl and trioxo groups can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical reactions and interactions, making it a versatile compound for research and industrial purposes .

Properties

CAS No.

830321-63-6

Molecular Formula

C23H25N3O7

Molecular Weight

455.5 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C23H25N3O7/c1-13(27)21(22(31)24-11-20(29)30)26-19(28)10-25-23(32)33-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21,27H,10-12H2,1H3,(H,24,31)(H,25,32)(H,26,28)(H,29,30)/t13-,21+/m1/s1

InChI Key

JQLLJQOABCECQW-ASSNKEHSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Canonical SMILES

CC(C(C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

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